2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide
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Description
2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H18N6OS and its molecular weight is 414.49. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including structures similar to the specified compound, have been explored for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest due to their therapeutic potential in cancer treatment, as they attenuate the growth of human lymphoma B cells both in vitro and in mouse xenograft models, offering insights into the development of more potent GLS inhibitors with improved drug-like properties (Shukla et al., 2012).
Antimicrobial Agents
Research has also been conducted on the synthesis of new series of compounds for evaluating their antimicrobial activity. For instance, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).
Novel Anti-Helicobacter pylori Agents
Compounds structurally related to the specified molecule have been identified as potent and selective anti-Helicobacter pylori agents. These compounds, including carbamate derivatives, have shown low minimal inhibition concentration (MIC) values against clinically relevant H. pylori strains, including those resistant to current treatments. The development of these compounds is significant for creating novel anti-H. pylori agents with acceptable levels of resistance (Carcanague et al., 2002).
Synthesis of Heterocyclic Compounds
The chemical synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use have been explored. These efforts aim to develop compounds with potent antibacterial and antifungal activities, highlighting the versatility of molecules similar to the specified compound in synthesizing biologically active agents (Darwish et al., 2014).
Properties
IUPAC Name |
2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-15-7-9-16(10-8-15)18-13-19-21-24-25-22(27(21)11-12-28(19)26-18)30-14-20(29)23-17-5-3-2-4-6-17/h2-12,18-19,21,24,26H,13-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHMXCPQLWQHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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